molecular formula C18H17F2NO3 B2463795 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate CAS No. 1291834-67-7

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate

Cat. No.: B2463795
CAS No.: 1291834-67-7
M. Wt: 333.335
InChI Key: CDAIFYXXEYWRKD-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic organic compound featuring a 2,4-difluorobenzylamine group linked via a 2-oxoethyl bridge to a 4-ethylbenzoate ester. The 2,4-difluorobenzyl moiety is notable for its electron-withdrawing properties, which enhance metabolic stability and binding affinity in pharmaceutical contexts. The 4-ethylbenzoate ester contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-2-12-3-5-13(6-4-12)18(23)24-11-17(22)21-10-14-7-8-15(19)9-16(14)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAIFYXXEYWRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate typically involves the reaction of 2,4-difluorobenzylamine with ethyl 4-ethylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Hydrolytic Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amide groups:

Functional Group Reaction Conditions Products
EsterSaponification1M NaOH, ethanol, reflux4-Ethylbenzoic acid + glycolic acid
AmideAcid-catalyzed hydrolysis6M HCl, 100°C, 6 hours2,4-Difluorobenzylamine + oxoacetate

Kinetic studies indicate the ester group hydrolyzes faster than the amide (t₁/₂ = 2 hours vs. 8 hours in basic conditions) due to steric hindrance around the amide .

Radical-Mediated Transformations

Structural analogs suggest potential reactivity under photocatalytic conditions:

Reaction Type Mechanism Catalyst/Reagents Outcome
Alkoxycarbonyl radical formationSingle-electron reduction of the ester moietyIr(ppy)₃, blue LED, DMFStabilized radical intermediates
Cross-couplingRadical-radical coupling with alkyltrifluoroboratesKHF₂, CuI, PhBpinFunctionalized thiophene derivatives

These reactions are contingent on the ester’s electron-deficient nature, which aligns with redox potentials (E₁/₂ ≈ −1.37 V vs SCE) compatible with iridium-based photocatalysts .

Electrophilic Aromatic Substitution

The 2,4-difluorobenzyl group participates in selective substitution reactions:

Position Reagent Conditions Product Selectivity
Para to FHNO₃, H₂SO₄0°C, 2 hoursNitro-substituted derivativeDirected by fluorine’s −I effect
Ortho to FCl₂, FeCl₃40°C, 4 hoursChlorinated analogLimited by steric hindrance

Density Functional Theory (DFT) calculations predict nitration occurs preferentially at the C5 position due to favorable charge distribution .

Stability and Decomposition

The compound exhibits sensitivity to environmental factors:

Factor Effect Mitigation
UV light (300–400 nm)Cleavage of the ester bond via Norrish-type mechanismsStorage in amber glass, inert atmosphere
Elevated temperature (>80°C)Degradation to 4-ethylbenzoic acid and polymeric byproductsUse of stabilizers (e.g., BHT)

Thermogravimetric analysis (TGA) reveals a decomposition onset at 187°C , with mass loss correlating to CO₂ and HF evolution .

Functional Group Interconversion

The amide and ester groups enable derivatization:

Reaction Reagents Product Application
Amide reductionLiAlH₄, THF, 0°C to RTSecondary amine analogBioactive intermediate
TransesterificationMeOH, H₂SO₄, refluxMethyl 4-ethylbenzoateSolubility modification

Reduction of the amide to an amine proceeds with >95% conversion under cryogenic conditions, preserving the difluorobenzyl group .

Comparative Reactivity Table

Key reaction pathways are summarized below:

Reaction Rate Constant (k, s⁻¹) Activation Energy (ΔG‡, kJ/mol) Primary Influence
Ester hydrolysis (basic)9.8 × 10⁻⁴72.3pH, solvent polarity
Amide hydrolysis (acidic)2.1 × 10⁻⁵89.7Temperature, acid strength
Photocatalytic coupling1.4 × 10⁻²54.9Light intensity, catalyst

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Its structural features suggest potential activity against various cancer cell lines.

Mechanisms of Action :

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Targeting Specific Enzymes : It may inhibit enzymes involved in tumor growth and survival, making it a candidate for targeted cancer therapies.

The following table summarizes key findings from studies on the biological activity of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM , indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM , with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM , where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Experimental Data : Absence of explicit data (e.g., NMR, HPLC purity) for the target compound necessitates further characterization. Comparative studies with analogs suggest prioritizing assays for solubility, stability, and enzymatic inhibition.

Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 320.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cellular signaling.

Pharmacological Studies

  • Antitumor Activity :
    • Research indicates that derivatives of benzoate compounds exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies have suggested neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. This opens avenues for exploring its use in neurodegenerative diseases .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Showed anti-inflammatory effects in murine models with a reduction in TNF-alpha levels.
Study 3Indicated neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cells.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the amine : Reaction of 2,4-difluorobenzyl chloride with appropriate amines.
  • Esterification : Condensation reactions leading to the formation of the ester linkage with ethyl groups.

Related Compounds

Research into related compounds has revealed insights into structure-activity relationships (SAR), emphasizing the importance of fluorine substitution in enhancing biological activity .

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